(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-5-3-15(4-6-16)21-25-22-27(26-21)17(12-31-22)9-10-24-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,24,28)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHWBYDKGRFZHB-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 469.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
-
Anticancer Activity :
- Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human cancer cells .
- The compound's ability to disrupt tubulin polymerization is noteworthy, as this mechanism is common among anticancer agents .
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes the biological activities observed for similar compounds in the literature:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-N-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl acrylamide | HeLa (cervical cancer) | 0.21 | Tubulin polymerization inhibition |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamide | MCF7 (breast cancer) | 0.40 | Antiproliferative effects |
| 1,2,4-Triazole derivatives | HCT116 (colon cancer) | 6.20 | Antimicrobial and anticancer activity |
Case Studies
-
In Vitro Studies :
A recent study evaluated a series of triazole derivatives and found that those with structural similarities to our compound exhibited selective antiproliferative properties against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies. -
In Vivo Studies :
Another research effort demonstrated that a related compound significantly inhibited tumor growth in animal models of hepatocellular carcinoma . This suggests that our target compound may also possess similar in vivo efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Fluorine vs. Chlorine/Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bulkier chloro or methoxy substituents, which can hinder membrane permeability .
- Thiazolo-triazole vs. Pyridazine/Thiophene Cores: The thiazolo-triazole system in the target compound offers a planar heterocyclic structure conducive to stacking interactions, unlike the non-planar thiophene in or pyridazine in .
- Acrylamide vs. Acrylonitrile Linkers : Acrylamide’s hydrogen-bonding capability may improve target affinity compared to acrylonitrile’s nitrile group, which primarily contributes to electronic effects .
Insights :
- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt) for acrylamide bond formation, similar to and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
